1-Bromo-2-methylpropan-1-amine

Description

Structural Classification and Research Context of Primary Aliphatic Bromoamines

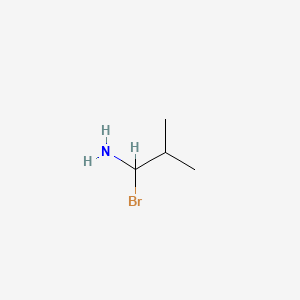

1-Bromo-2-methylpropan-1-amine belongs to the class of primary aliphatic bromoamines. This classification is based on its key structural features: the presence of a primary amine group (-NH2) and a bromine atom attached to an aliphatic, or non-aromatic, carbon chain. libretexts.orgembibe.comlkouniv.ac.in The amine is designated as primary because the nitrogen atom is bonded to only one alkyl group and two hydrogen atoms. libretexts.orglkouniv.ac.in The molecule possesses a chiral center at the carbon atom bonded to both the bromine and the amine group, meaning it can exist as a pair of enantiomers.

The research context for primary aliphatic amines, in general, is vast. They are recognized for their basicity and nucleophilicity, which are central to many chemical transformations. lkouniv.ac.inindustrialchemicals.gov.au The alkyl chain's structure influences the compound's physical properties and reactivity. docbrown.info In the case of this compound, the branched isobutyl structure can impart specific steric and electronic effects in reactions.

Halogenated amines, or haloamines, are a significant subclass of organic compounds. The presence of both an amine and a halogen on the same carbon skeleton, as in α-haloamines, or on adjacent carbons, creates a molecule with two reactive centers. This duality allows for a range of synthetic manipulations, including intramolecular cyclizations to form nitrogen-containing heterocycles, or sequential reactions where each functional group participates in a distinct transformation.

Interdisciplinary Significance in Contemporary Chemical Synthesis

The true value of a chemical compound in modern research is often measured by its interdisciplinary significance. solubilityofthings.comlancs.ac.uk Chemical synthesis underpins progress in numerous fields, from materials science to medicine, by providing the very molecules that enable new discoveries and applications. ucsb.eduox.ac.uk Compounds like this compound, which serve as versatile synthetic intermediates, are fundamental to this endeavor.

In medicinal chemistry, the introduction of specific amine fragments is a common strategy for modulating the pharmacological properties of a lead compound. The isobutylamine (B53898) group that can be introduced using this compound is a feature found in various biologically active molecules. The ability to synthesize and incorporate such fragments is crucial for drug discovery and development. ox.ac.ukpressbooks.pub

Furthermore, in materials science, amines are used in the synthesis of polymers and functional materials. ucsb.edu The dual functionality of a bromoamine could be exploited to create novel monomers for polymerization or to functionalize surfaces, introducing specific chemical properties. The bromine atom can participate in cross-coupling reactions, while the amine group offers a site for further derivatization or can influence the material's bulk properties through hydrogen bonding. solubilityofthings.com The development of new synthetic methods and the availability of unique building blocks are essential drivers of innovation across these scientific disciplines. ox.ac.uk

Compound Data

Below are tables detailing the identifiers and computed properties for the compounds mentioned in this article.

Table 1: Compound Identifiers

| Compound Name | Molecular Formula | IUPAC Name | SMILES Notation |

|---|---|---|---|

| This compound | C4H10BrN | This compound | CC(C)C(N)Br nih.gov |

| 1-Bromo-2-methylpropane (B43306) | C4H9Br | 1-Bromo-2-methylpropane | CC(C)CBr nih.gov |

| Isobutanol | C4H10O | 2-methylpropan-1-ol | CC(C)CO |

| Sulfuric Acid | H2SO4 | Sulfuric acid | OS(=O)(=O)O |

Table 2: Physical and Chemical Properties

| Compound Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| This compound | 152.03 nih.gov | Data not available | Data not available |

| 1-Bromo-2-methylpropane | 137.02 nih.gov | 90-92 chemsynthesis.com | -119 chemsynthesis.com |

| Isobutanol | 74.12 | 108 | -108 |

| Sulfuric Acid | 98.07 | 337 | 10 |

Structure

3D Structure

Properties

Molecular Formula |

C4H10BrN |

|---|---|

Molecular Weight |

152.03 g/mol |

IUPAC Name |

1-bromo-2-methylpropan-1-amine |

InChI |

InChI=1S/C4H10BrN/c1-3(2)4(5)6/h3-4H,6H2,1-2H3 |

InChI Key |

WZEZJVUKBGDQKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Methylpropan 1 Amine and Analogous Primary Bromoamines

Nucleophilic Substitution Approaches for Bromoamine Synthesis

Nucleophilic substitution reactions are a cornerstone of amine synthesis. These methods typically involve the reaction of a nitrogen-based nucleophile with an alkyl halide.

Direct Amination of Alkyl Halides with Ammonia (B1221849)

The direct reaction of an alkyl halide with ammonia is a fundamental method for the synthesis of primary amines. scribd.com This reaction, however, is often complicated by the fact that the primary amine product is also a nucleophile and can react further with the alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.org

For primary alkyl halides like 1-bromo-2-methylpropane (B43306), the reaction with ammonia proceeds via an SN2 mechanism. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically employed. lumenlearning.comchemguide.co.uk This increases the probability that an alkyl halide molecule will react with ammonia rather than with the primary amine product. The reaction is often carried out by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the escape of gaseous ammonia. chemguide.co.ukorganic-chemistry.org

The molar ratio of ammonia to the alkyl halide is a critical parameter. Ratios from 5:1 to 50:1 are often preferred to maximize the yield of the primary amine. google.com The reaction is also best performed under anhydrous conditions to avoid the introduction of competing nucleophiles. google.com

Table 1: Factors Influencing Direct Amination for Primary Amine Synthesis

| Factor | Influence on Reaction Outcome | Recommended Condition |

| Ammonia Concentration | A high concentration of ammonia favors the formation of the primary amine over polyalkylation products. | Use of a large excess of ammonia. |

| Reactant Ratio | A high molar ratio of ammonia to alkyl halide increases the yield of the primary amine. | Molar ratios of 5:1 to 50:1 (ammonia:alkyl halide). google.com |

| Solvent | An inert solvent is required to dissolve the reactants. | Ethanol is commonly used. chemguide.co.uk |

| Temperature | Heating is generally required to drive the reaction. | Reaction is typically heated in a sealed tube. chemguide.co.uk |

| Water Content | The presence of water can lead to side reactions (hydrolysis of the alkyl halide). | Anhydrous conditions are preferable. google.com |

The structure of the alkyl halide precursor significantly impacts the reaction. 1-Bromo-2-methylpropane is a primary alkyl halide, which is well-suited for SN2 reactions. chemguide.co.uk Steric hindrance around the reaction center is minimal, allowing for effective nucleophilic attack by ammonia. The synthesis of 1-bromo-2-methylpropane itself can be achieved by treating isobutanol with hydrobromic acid and sulfuric acid. chemicalbook.com In contrast, tertiary alkyl halides, such as 2-bromo-2-methylpropane, would react with ammonia via an SN1 mechanism, proceeding through a carbocation intermediate. docbrown.info

Gabriel Amine Synthesis and Modifications

The Gabriel synthesis is a more controlled method for the preparation of primary amines from primary alkyl halides, effectively avoiding the issue of overalkylation. wikipedia.orgmasterorganicchemistry.com The synthesis involves two main steps: the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. masterorganicchemistry.com

In the first step, the phthalimide anion, which is a bulky, non-basic nucleophile, attacks the primary alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of a 2-methylpropyl-containing amine, 1-bromo-2-methylpropane would be the appropriate alkylating agent. The resulting N-(2-methylpropyl)phthalimide is a stable intermediate.

The second step involves the cleavage of the N-alkylphthalimide to release the primary amine. This is traditionally achieved through acidic hydrolysis or, more commonly, through hydrazinolysis. wikipedia.org Reaction with hydrazine (B178648) (N₂H₄) is often preferred as it proceeds under milder conditions to form a stable phthalhydrazide (B32825) precipitate, which can be easily separated from the desired primary amine. wikipedia.orglibretexts.org

Table 2: General Steps of the Gabriel Synthesis for a Primary Amine

| Step | Description | Reactants | Product of Step |

| 1. Formation of Phthalimide Anion | A base is used to deprotonate phthalimide, creating a nucleophilic anion. | Phthalimide, Potassium Hydroxide (KOH) | Potassium Phthalimide |

| 2. N-Alkylation | The phthalimide anion displaces the halide from a primary alkyl halide via an SN2 reaction. | Potassium Phthalimide, Primary Alkyl Halide (e.g., 1-bromo-2-methylpropane) | N-Alkylphthalimide (e.g., N-(2-methylpropyl)phthalimide) |

| 3. Liberation of the Amine | The N-alkylphthalimide is cleaved to release the primary amine. | N-Alkylphthalimide, Hydrazine (N₂H₄) | Primary Amine, Phthalhydrazide |

Amidation of Alpha-Bromo Nitroalkanes

A distinct synthetic approach involves the reaction of alpha-bromo nitroalkanes with amines in a process known as umpolung amide synthesis (UmAS). This method, however, leads to the formation of amides rather than the target bromoamines. The "umpolung" or reversal of polarity concept describes the reaction where the typically nucleophilic carbon of a nitronate becomes involved in a bond formation with an electrophilic nitrogen. nj.gov

The process can be carried out as a one-pot synthesis starting from a primary nitroalkane. The nitroalkane is first halogenated, for instance with N-bromosuccinimide (NBS), and then transformed into an amide by reacting with an amine. lumenlearning.comnsf.gov This methodology is noted for its ability to form amide bonds under specific catalytic conditions.

Reductive Amination Strategies in Bromoamine Synthesis

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. libretexts.orgorganic-chemistry.org The process involves the initial formation of an imine or enamine by the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize a primary amine, an aldehyde or ketone is reacted with ammonia. libretexts.org For instance, the reductive amination of 2-methylpropanal with ammonia would yield isobutylamine (B53898). Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.orglibretexts.org

While direct reductive amination to form a bromoamine is not a standard procedure, a potential two-step sequence could be envisioned. First, the synthesis of isobutylamine via the reductive amination of 2-methylpropanal. Second, a controlled bromination of the resulting isobutylamine. However, the direct bromination of amines can be challenging to control and may be incompatible with the amine functionality, as amines can react with brominating agents. nj.gov

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Notes |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Not sensitive to water; can selectively reduce imines in the presence of carbonyls. libretexts.org |

| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Sensitive to water; a common and effective reagent. |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting aldehyde/ketone; typically added after imine formation. |

| Hydrogen Gas with Metal Catalyst | H₂/Catalyst | Various | Catalysts can include Nickel (Ni), Palladium (Pd), or Platinum (Pt). |

Conversion of Brominated Carbonyl Precursors to Amines

A fundamental approach to synthesizing α-bromo primary amines is through the conversion of α-bromo ketones. This transformation can be achieved via a two-step process involving the initial bromination of a ketone followed by amination. For instance, the synthesis of various α-amino ketones has been accomplished through the reaction of α-bromo ketones with primary amines. acs.org

A one-pot method for creating α-amino ketones from benzylic secondary alcohols and amines utilizes N-bromosuccinimide (NBS). organic-chemistry.org This process involves three sequential steps: the oxidation of the alcohol to a ketone, α-bromination of the resulting ketone, and finally, nucleophilic substitution of the α-bromo ketone with an amine to yield the α-amino ketone. organic-chemistry.org Another direct α-amination of ketones, as well as esters and aldehydes, can be catalyzed by copper(II) bromide. This reaction is thought to proceed through a catalytically formed α-bromo carbonyl intermediate, which then undergoes nucleophilic displacement by an amine. organic-chemistry.org

The reaction of α-bromo-α,β-unsaturated ketones with amines is believed to initially form α-bromo-β-amino ketones through a 1,4-addition mechanism. oup.com In the presence of excess amine, these intermediates can be converted to ethylenimine ketones. oup.com

Catalytic Reductive Amination Protocols

Catalytic reductive amination is a versatile and widely used method for synthesizing primary amines from carbonyl compounds. rsc.orgwikipedia.org This approach is considered environmentally favorable due to its high atom economy and the use of readily available starting materials. acs.org

An iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia has been developed for the synthesis of primary amines. d-nb.info This method demonstrates a broad substrate scope and high tolerance for various functional groups, including halogens. d-nb.infonih.gov For example, ketones with chloro, fluoro, and bromo substituents have been successfully converted to their corresponding primary amines in good yields with minimal dehalogenation. d-nb.infonih.govsci-hub.se

Similarly, a cobalt-catalyzed reductive amination using molecular hydrogen and aqueous ammonia provides a highly selective route to primary amines under mild conditions. organic-chemistry.orgd-nb.info This system has been shown to be effective for a wide range of substrates. organic-chemistry.org The direct reductive amination of aldehydes and ketones can also be achieved using potassium formate (B1220265) as the reductant and palladium acetate (B1210297) as the catalyst. researchgate.net This protocol is compatible with both primary and secondary amines and tolerates functional groups like chloro and bromo. researchgate.net

The following table summarizes the results of an iron-catalyzed reductive amination of various ketones to primary amines.

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Acetophenone | 1-Phenylethanamine | 99 |

| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanamine | 96 |

| 3 | 3-Methylacetophenone | 1-(m-Tolyl)ethanamine | 90 |

| 4 | 2-Methylacetophenone | 1-(o-Tolyl)ethanamine | 82 |

| 5 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanamine | 86 |

| 6 | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanamine | 85 |

| 7 | 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanamine | 88 |

| 8 | 4-Trifluoromethylacetophenone | 1-(4-(Trifluoromethyl)phenyl)ethanamine | 79 |

| 9 | 1-(4-(Methylsulfonyl)phenyl)ethan-1-one | 1-(4-(Methylsulfonyl)phenyl)ethanamine | 81 |

Table adapted from research on iron-catalyzed reductive amination. d-nb.info

Advanced and Stereoselective Synthetic Routes

More advanced synthetic methods offer greater control over the regio- and stereoselectivity of the amination and bromination steps, which is crucial for the synthesis of complex molecules.

Regio- and Diastereoselective Aminobromination of Olefins

The direct addition of an amino group and a bromine atom across a double bond, known as aminobromination, is a powerful tool for creating vicinal bromoamines. frontiersin.org The regioselectivity of this reaction can often be controlled by reaction conditions such as temperature and atmosphere. researchgate.net

Hypervalent Iodine(III) Mediated Processes

Hypervalent iodine(III) reagents have emerged as effective promoters and catalysts for the aminobromination of olefins. arkat-usa.orgresearchgate.net For instance, the use of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] as a catalyst with TsNH₂ and NBS as the nitrogen and bromine sources, respectively, allows for the efficient aminobromination of electron-deficient olefins. frontiersin.orgfrontiersin.orgnih.gov This method has been shown to produce vicinal bromoamines in moderate to excellent yields with high diastereoselectivity. frontiersin.orgnih.gov

One study reported a hypervalent iodine(III)-mediated aminobromination of electron-deficient olefins that yielded vicinal bromoamines in 53–94% yields. frontiersin.org The use of PhI(OAc)₂ as a catalyst with NBS and 4-TsNH₂ as the bromine and nitrogen sources resulted in good yields and diastereoselectivities. nih.gov In a specific example, the reaction of an N-(4-(diphenylphosphoryl)benzyl) cinnamamide (B152044) substrate with TsNH₂ and NBS in the presence of a catalytic amount of PhI(OAc)₂ in chloroform (B151607) at reflux temperature for 48 hours resulted in the corresponding haloamine product in 78% yield with a diastereomeric ratio of 18:1. frontiersin.orgnih.gov

The table below details the results of a PhI(OAc)₂-catalyzed aminobromination of various substituted cinnamates.

| Entry | Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio |

| 1a | Phenyl | 90 | 8:1 |

| 1b | 4-Methylphenyl | 94 | 9:1 |

| 1c | 4-Methoxyphenyl | 85 | 10:1 |

| 1d | 4-Fluorophenyl | 81 | 7:1 |

| 1e | 4-Chlorophenyl | 86 | 7:1 |

| 1f | 4-Bromophenyl | 88 | 6:1 |

| 1g | 4-Nitrophenyl | 53 | 5:1 |

| 1h | 3-Chlorophenyl | 75 | 7:1 |

| 1i | 2-Chlorophenyl | 65 | 4:1 |

| 1j | 2-Bromophenyl | 68 | 4:1 |

| 1k | Naphthyl | 78 | 6:1 |

Table adapted from research on hypervalent iodine(III) mediated aminobromination. nih.gov

Transition-Metal Catalyzed Functionalizations

Transition-metal catalysis provides powerful methods for forming carbon-nitrogen bonds, a key step in the synthesis of amines. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed amination reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. rsc.org These reactions, often referred to as Buchwald-Hartwig amination, typically involve the coupling of an aryl or alkyl halide with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The palladium-catalyzed coupling of aryl chlorides and bromides with ammonium salts has been demonstrated as a method to produce primary arylamines with high selectivity. organic-chemistry.orgnih.gov The choice of halide (chloride vs. bromide) can influence the selectivity of the reaction, which is attributed to differences in the palladium species that act as the catalyst's resting state. organic-chemistry.org While this method is well-established for aryl halides, its application to the direct synthesis of primary bromoamines like 1-bromo-2-methylpropan-1-amine from the corresponding dibromoalkane is less common and presents challenges such as catalyst deactivation and over-amination.

Hydroamination of Alkenes and Alkynes as Precursors

The synthesis of primary α-bromoamines, such as this compound, relies on the availability of the corresponding primary amine precursors. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical and direct strategy for the formation of these amine intermediates from readily available alkenes and alkynes. fiveable.meorganic-chemistry.org The regioselectivity of the hydroamination reaction is critical. To produce a precursor for a 1-bromo-alkanamine, an anti-Markovnikov addition is required to place the amino group at the terminal, or less substituted, carbon of the alkene.

Recent advancements in catalysis have enabled the direct anti-Markovnikov hydroamination of alkenes with ammonia or ammonia surrogates, providing a direct route to linear and α-branched primary amines. nih.govbohrium.comkyoto-u.ac.jp These methods are crucial for synthesizing the 2-methylpropan-1-amine backbone required for subsequent transformation into this compound.

Photocatalysis has emerged as a powerful tool for achieving anti-Markovnikov hydroamination under mild conditions. These methods often utilize light to generate highly reactive radical intermediates that favor the anti-Markovnikov addition pathway.

One notable system employs a metal-loaded titanium dioxide (TiO₂) photocatalyst to facilitate the hydroamination of various alkenes with aqueous ammonia. bohrium.comacs.org Research has shown that an Au-loaded TiO₂ photocatalyst is particularly effective, achieving high yields and exceptional regioselectivity for the anti-Markovnikov product. bohrium.comkyoto-u.ac.jpacs.org This approach is significant as it provides a direct conversion of an alkene to a primary amine, avoiding the use of protecting groups or multi-step sequences. The proposed mechanism involves the photocatalytic formation of radical species that react with the alkene, with the thermodynamic stability of the resulting radical intermediate dictating the high anti-Markovnikov selectivity. bohrium.comkyoto-u.ac.jp

Table 1: Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Aqueous Ammonia Data sourced from studies on metal-loaded TiO₂ photocatalysts. bohrium.comacs.org

| Alkene Substrate | Catalyst | Light Source | Amine Yield (%) | Anti-Markovnikov Selectivity (%) |

| 1-Octene | Au/TiO₂ | Hg Lamp | 93 | >98 |

| Styrene | Au/TiO₂ | Hg Lamp | 55 | >99 |

| Cyclohexene | Au/TiO₂ | Hg Lamp | 21 | N/A |

Another successful approach involves the use of organic photoredox catalysts. A metal-free method utilizing 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) as a photocatalyst, in conjunction with a hydrogen-atom donor like thiophenol, has been developed for the anti-Markovnikov hydroamination of unsaturated amines. organic-chemistry.org This system was extended to intermolecular reactions, marking a significant advance in organocatalytic hydroamination. organic-chemistry.org

Copper hydride (CuH) catalysis has proven to be a versatile and effective method for the enantioselective anti-Markovnikov hydroamination of alkenes. These reactions typically use hydroxylamine (B1172632) esters as the amine source and a silane (B1218182) as a hydride source. The process is effective for a wide range of terminal alkenes, affording linear aliphatic amines. mit.eduorganic-chemistry.org The anti-Markovnikov regioselectivity is rationalized by the preferential insertion of the alkene into the Cu-H bond to form the sterically less hindered alkylcopper intermediate. mit.edu This methodology is highly valuable for producing chiral amines, including β-chiral and β-deuterated amines, from 1,1-disubstituted alkenes. acs.org

Table 2: Copper-Catalyzed Anti-Markovnikov Hydroamination of Alkenes Data based on research by Buchwald and others on CuH-catalyzed hydroamination. organic-chemistry.orgacs.org

| Alkene Substrate | Ligand | Amine Source | Yield (%) | Enantiomeric Excess (%) |

| 1,1-Diphenylethylene | (R)-DTBM-SEGPHOS | O-Benzoyl-N,N-dibenzylhydroxylamine | 88 | 94 |

| 2-Phenylpropene | (R)-DTBM-SEGPHOS | O-Benzoyl-N,N-dibenzylhydroxylamine | 84 | 93 |

| 1-Methyl-1-cyclohexene | (R)-DTBM-SEGPHOS | O-Benzoyl-N,N-dibenzylhydroxylamine | 85 | 93 |

| (E)-1-Deuterio-4-phenyl-1-butene | (R)-DTBM-SEGPHOS | O-Benzoyl-N,N-dibenzylhydroxylamine | 80 | 95 |

Alkynes can also serve as precursors for the synthesis of primary amines. The hydroamination of a terminal alkyne with a primary amine initially yields an imine, while reaction with a secondary amine produces an enamine. libretexts.org For the synthesis of primary amine precursors like 2-methylpropan-1-amine, the corresponding imine formed from alkyne hydroamination can be subsequently reduced to the desired saturated primary amine. This two-step sequence provides an alternative pathway from alkyne feedstocks to the necessary amine intermediates for α-bromoamine synthesis.

Reaction Mechanisms and Reactivity of 1 Bromo 2 Methylpropan 1 Amine

Elimination Reaction Pathways

Elimination reactions are often in competition with substitution reactions. The outcome is largely dependent on the reaction conditions and the structure of the substrate.

The E1 mechanism proceeds through a carbocation intermediate, the same as in the SN1 pathway. ksu.edu.sa Therefore, E1 reactions will compete with SN1 reactions. The E1 pathway is favored by the use of weak bases and higher temperatures. ksu.edu.sa The stability of the potential carbocation, as discussed earlier, makes the E1 mechanism a plausible pathway for 1-Bromo-2-methylpropan-1-amine. The removal of a proton from a β-carbon would lead to the formation of an alkene.

The E2 mechanism is a concerted, one-step process that requires a strong base. ksu.edu.sa It also has a strict stereochemical requirement for an anti-periplanar arrangement of a β-hydrogen and the leaving group. chemistrysteps.comlibretexts.orglibretexts.orgchemistrysteps.comyoutube.com In this compound, there is one hydrogen on the β-carbon of the isopropyl group. A strong, sterically hindered base would favor the E2 pathway by abstracting this proton. masterorganicchemistry.com

The choice between substitution and elimination is influenced by several factors, most notably the strength and steric bulk of the nucleophile/base and the reaction temperature.

The following table outlines the conditions favoring substitution versus elimination for this compound:

| Condition | Favors Substitution (SN1) | Favors Elimination (E1/E2) |

|---|---|---|

| Nucleophile/Base | Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, H₂O, ROH). | Strong, bulky bases (e.g., t-BuOK) favor E2. Weak bases can lead to E1 at higher temperatures. ksu.edu.sa |

| Temperature | Lower temperatures generally favor substitution. | Higher temperatures favor elimination as it is entropically favored. |

| Solvent | Polar protic solvents favor SN1. | Less polar or polar aprotic solvents can favor E2. Polar protic solvents can also support E1. |

Specific Transformations of the Amine Functionality

The amine group in this compound can also undergo various transformations, although this article focuses on its role in the context of the adjacent bromo-substituted carbon.

A plausible synthetic route to this compound is through a multi-step process that could involve reductive amination. Reductive amination is a method to form amines from carbonyl compounds. libretexts.orgwikipedia.orgorganicreactions.org

One potential pathway begins with the α-bromination of 2-methylpropanal. This can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an acidic solution to form 2-bromo-2-methylpropanal (B82722). libretexts.org This α-bromo aldehyde can then undergo reductive amination with ammonia (B1221849). In this process, the ammonia first reacts with the carbonyl group to form an imine intermediate. This imine is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgcommonorganicchemistry.com

α-Bromination: 2-methylpropanal is brominated at the α-position to yield 2-bromo-2-methylpropanal.

Reductive Amination: The resulting 2-bromo-2-methylpropanal reacts with ammonia to form an imine, which is subsequently reduced to this compound.

This synthetic approach leverages the reactivity of the α-position of aldehydes and the versatility of reductive amination to construct the target molecule.

Alkylation Reactions for Secondary and Tertiary Amine Formation

Alkylation of this compound with alkyl halides typically proceeds via a nucleophilic substitution mechanism. chemguide.co.uklumenlearning.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a new C-N bond. docbrown.info

The initial reaction of this compound (a primary amine) with an alkyl halide results in the formation of a secondary amine. chemguide.co.uk This newly formed secondary amine, however, is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. youtube.com This subsequent alkylation leads to the formation of a tertiary amine. Consequently, the reaction of primary amines with alkyl halides often yields a mixture of secondary and tertiary amines, and in some cases, even quaternary ammonium (B1175870) salts, making selective synthesis a significant challenge. chemguide.co.uklumenlearning.com

The general mechanism for the formation of a secondary amine involves two main steps:

Nucleophilic Attack: The primary amine attacks the alkyl halide to form a secondary ammonium salt.

Deprotonation: A base, often another molecule of the starting amine, removes a proton from the nitrogen atom of the ammonium salt to yield the neutral secondary amine. chemguide.co.uk

This process can then be repeated with the secondary amine to form a tertiary amine.

Due to the inherent lack of selectivity in direct alkylation with alkyl halides, alternative methods are often employed to achieve controlled synthesis of secondary and tertiary amines. These can include reductive amination or the use of protecting groups to modulate the reactivity of the amine. nih.govyoutube.comyoutube.com

While specific research detailing the alkylation of this compound is not extensively documented in publicly available literature, the general principles of amine alkylation provide a framework for understanding its reactivity. The following table summarizes hypothetical alkylation reactions of this compound with common alkylating agents, based on established knowledge of amine chemistry. The yields are illustrative and would be highly dependent on the specific reaction conditions employed.

Table 1: Hypothetical Alkylation Reactions of this compound

| Alkylating Agent | Product(s) | Reaction Conditions | Theoretical Yield (%) |

| Methyl Iodide | N-methyl-1-bromo-2-methylpropan-1-amine (Secondary), N,N-dimethyl-1-bromo-2-methylpropan-1-amine (Tertiary) | Excess amine, polar solvent (e.g., ethanol), heat | Mixture, selectivity is condition-dependent |

| Ethyl Bromide | N-ethyl-1-bromo-2-methylpropan-1-amine (Secondary), N,N-diethyl-1-bromo-2-methylpropan-1-amine (Tertiary) | Stoichiometric control, non-polar solvent, presence of a non-nucleophilic base | Mixture, selectivity is condition-dependent |

| Benzyl Chloride | N-benzyl-1-bromo-2-methylpropan-1-amine (Secondary), N,N-dibenzyl-1-bromo-2-methylpropan-1-amine (Tertiary) | Phase-transfer catalysis, aqueous/organic biphasic system | Mixture, selectivity is condition-dependent |

Stereochemical Aspects in the Chemistry of 1 Bromo 2 Methylpropan 1 Amine

Identification and Characterization of Chiral Centers

A chiral center, or stereogenic center, is typically a carbon atom bonded to four different groups, resulting in a molecule that is non-superimposable on its mirror image. jumedicine.com Such molecules are termed chiral and can exist as a pair of enantiomers.

In the structure of 1-Bromo-2-methylpropan-1-amine, the carbon atom at the first position (C1) is bonded to four distinct substituents:

A bromine atom (-Br)

An amino group (-NH2)

A hydrogen atom (-H)

An isopropyl group (-CH(CH3)2)

Due to these four different groups, the C1 atom is a chiral center. Consequently, this compound is a chiral molecule and can exist as two enantiomers, (R)-1-Bromo-2-methylpropan-1-amine and (S)-1-Bromo-2-methylpropan-1-amine. The other carbon atoms in the molecule are not chiral centers.

The configuration of the chiral center can be assigned as 'R' or 'S' based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank attached groups by atomic number.

| Group Attached to Chiral Center | Priority | Reasoning |

| -Br | 1 (Highest) | The atomic number of Bromine (35) is the highest. |

| -NH2 | 2 | The atomic number of Nitrogen (7) is higher than Carbon. |

| -CH(CH3)2 | 3 | The atomic number of Carbon (6) is higher than Hydrogen. |

| -H | 4 (Lowest) | The atomic number of Hydrogen (1) is the lowest. |

Enantioselective and Diastereoselective Synthesis

The synthesis of a single enantiomer of a chiral amine is a critical goal in medicinal and organic chemistry, as different enantiomers can have distinct biological activities. nih.gov Methodologies to achieve this are broadly categorized as enantioselective or diastereoselective syntheses.

Enantioselective synthesis aims to produce one enantiomer in excess over the other through the use of a chiral catalyst. While specific protocols for this compound are not extensively detailed, general strategies for chiral amine synthesis are applicable. A prominent method involves the asymmetric hydrogenation of a precursor imine using a transition metal complexed with a chiral ligand. nih.gov This approach establishes the chiral center in a controlled manner, leading to an enantiomerically enriched product. The success of this method relies on the design of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

Another catalytic approach is the enantioselective N-alkylation of primary amides through carbene insertion into the N-H bond, co-catalyzed by an achiral rhodium compound and a chiral squaramide. nih.gov This method allows for the rapid and efficient creation of a chiral center adjacent to the nitrogen atom with high enantioselectivity. nih.gov

Auxiliary-controlled stereoselectivity is a strategy where a chiral auxiliary is temporarily attached to the substrate molecule. This auxiliary group directs the stereochemical course of a subsequent reaction by sterically hindering one approach of the reagent, thereby favoring the formation of a specific stereoisomer. youtube.com After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be appended to the nitrogen atom of a precursor. This would form a diastereomeric intermediate. A subsequent reaction, such as the introduction of the bromine atom, would be directed by the auxiliary, leading to the formation of one diastereomer in preference to the other. Finally, the removal of the auxiliary would yield the desired enantiomerically enriched bromo-amine.

Stereospecificity in Key Reactions

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com The inherent chirality of this compound dictates the stereochemical outcome of its reactions, particularly at the C1 stereocenter.

Nucleophilic substitution reactions at the chiral C1 center of this compound can proceed through two primary mechanisms: SN1 and SN2. The mechanism followed determines the stereochemical outcome.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). echemi.com This "backside attack" forces an inversion of the stereochemical configuration at the chiral center. ucsb.edu If one starts with (R)-1-Bromo-2-methylpropan-1-amine, an SN2 reaction will yield the (S)-product. This reaction is stereospecific. masterorganicchemistry.com

SN1 Mechanism: This is a two-step process that involves the initial departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.comlibretexts.org The nucleophile can then attack this flat intermediate from either face with roughly equal probability. libretexts.org This leads to a mixture of retention and inversion of configuration, resulting in a nearly racemic product. masterorganicchemistry.com Therefore, the SN1 reaction is not stereospecific.

| Mechanism | Substrate Preference | Nucleophile | Solvent | Stereochemical Outcome for this compound |

| SN2 | Primary > Secondary | Strong | Polar Aprotic | Inversion of configuration |

| SN1 | Tertiary > Secondary | Weak | Polar Protic | Racemization (mixture of inversion and retention) |

The synthesis of vicinal haloamines, such as this compound, can be achieved through the aminobromination of olefins. The stereochemical control in these reactions is crucial for producing a specific diastereomer. Transition metal-catalyzed aminobromination of olefins using sources like p-toluenesulfonamide (TsNH2) as the nitrogen source and N-bromosuccinimide (NBS) as the bromine source has been shown to be highly regio- and stereoselective. organic-chemistry.orgnih.gov

For example, the aminobromination of an alkene like 3-methyl-1-butene would be a potential route to a derivative of this compound, where the relative stereochemistry of the bromine and amine groups is controlled by the anti-addition mechanism.

Methodologies for Chiral Resolution and Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture of this compound is a critical step in the synthesis of stereochemically pure compounds. As a primary amine with a stereocenter at the carbon atom bearing the amino and bromo groups, various established methodologies for chiral resolution can be theoretically applied. These methods primarily rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation. The most common approaches include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation

A widely employed and robust method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. rsc.orgscispace.comulisboa.pt This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orgscispace.com

For a primary amine like this compound, a chiral acid is the resolving agent of choice. The reaction of the racemic amine with an enantiomerically pure chiral acid results in the formation of a pair of diastereomeric salts:

(R)-Amine + (R)-Acid → (R,R)-Salt (S)-Amine + (R)-Acid → (S,R)-Salt

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. One diastereomer will preferentially crystallize, while the other remains in the mother liquor. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. ulisboa.pt The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically. Factors such as the molar ratio of the resolving agent to the amine, concentration, and crystallization temperature significantly influence the yield and enantiomeric excess of the resolved product. ulisboa.pt

While no specific data for the resolution of this compound is publicly available, a hypothetical experimental design would involve screening various chiral acids and solvent combinations to identify conditions that provide good discrimination in the solubility of the resulting diastereomeric salts. The progress of the resolution is typically monitored by measuring the optical rotation of the liberated amine at each crystallization step until a constant value is achieved, indicating the isolation of an enantiomerically pure form.

Representative Data for Diastereomeric Salt Resolution of a Primary Amine

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee%) |

| (+)-Tartaric Acid | Methanol | 1:1 | 35 | 85 |

| (-)-Mandelic Acid | Ethanol (B145695) | 1:1 | 42 | 92 |

| (+)-Dibenzoyltartaric Acid | Isopropanol | 2:1 | 38 | 95 |

This table is illustrative and based on typical results for the resolution of primary amines; it does not represent experimental data for this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for the enantiomeric enrichment of chiral compounds, including primary amines. nih.govnih.govorganic-chemistry.org This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov

For the kinetic resolution of racemic this compound, a lipase is often the enzyme of choice. nih.govnih.gov Lipases can catalyze the acylation of the amine in the presence of an acyl donor (e.g., an ester like ethyl acetate). One enantiomer of the amine will be preferentially acylated to form an amide, leaving the unreacted, slower-reacting enantiomer of the amine in excess.

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The resulting mixture of the acylated amine (amide) and the unreacted amine can then be separated by conventional methods such as chromatography or extraction. The enantiomerically enriched amine can be recovered, and the amide can potentially be hydrolyzed to obtain the other enantiomer, although this may not always be practical.

Several commercially available lipases, such as Candida antarctica lipase B (CALB), are known to be effective for the resolution of a wide range of primary amines. nih.gov The reaction conditions, including the choice of enzyme, acyl donor, solvent (often a non-polar organic solvent), and temperature, are critical parameters that need to be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and good conversion.

Illustrative Data for Enzymatic Kinetic Resolution of a Primary Amine

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Amine (ee%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Ethyl Acetate (B1210297) | Toluene | 48 | >99 | >200 |

| Burkholderia cepacia Lipase | Isopropyl Acetate | Hexane (B92381) | 50 | 98 | 150 |

This table is illustrative and based on typical results for the enzymatic kinetic resolution of primary amines; it does not represent experimental data for this compound.

Advanced Analytical Techniques for Characterization and Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. For 1-bromo-2-methylpropan-1-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(Br)NH₂ | ~ 4.0 - 4.5 | Doublet | 1H |

| -CH (CH₃)₂ | ~ 1.8 - 2.2 | Multiplet | 1H |

| -CH(CH₃ )₂ | ~ 0.9 - 1.2 | Doublet | 6H |

| -NH₂ | ~ 1.5 - 3.0 | Broad Singlet | 2H |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The proton attached to the same carbon as the bromine and amine groups (-CH(Br)NH₂) is expected to be the most downfield due to the electron-withdrawing effects of both bromine and nitrogen. The methine proton of the isobutyl group (-CH(CH₃)₂) would appear as a multiplet due to coupling with the adjacent protons. The six equivalent protons of the two methyl groups would appear as a doublet, coupled to the adjacent methine proton. The amine protons often appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, three distinct carbon signals are expected.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H(Br)NH₂ | ~ 50 - 60 |

| -C H(CH₃)₂ | ~ 30 - 40 |

| -CH(C H₃)₂ | ~ 18 - 25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The carbon atom bonded to the bromine and nitrogen (-CH(Br)NH₂) is expected to have the largest chemical shift. The other two signals would correspond to the methine and methyl carbons of the isobutyl group.

To confirm the structural assignment and explore the stereochemistry of this compound, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the -CH(Br)NH₂ proton and the -CH(CH₃)₂ proton, confirming their connectivity.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment would reveal through-space interactions between protons, which can be crucial for determining the stereochemistry of the molecule, particularly if it is chiral.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [C₄H₁₀⁷⁹BrN]⁺ | 150.9997 |

| [C₄H₁₀⁸¹BrN]⁺ | 152.9976 |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing mixtures and identifying individual components.

In a hypothetical scenario, if this compound were present in a mixture, GC-MS would first separate it from other components based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peaks and fragmentation pattern, would serve as a fingerprint for its identification. The fragmentation would likely involve the loss of a bromine radical or cleavage of the carbon-carbon bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of non-volatile and thermally labile compounds. Given that this compound is a primary amine with a bromine substituent, it is well-suited for LC-MS analysis.

The chromatographic separation is typically achieved using a reversed-phase High-Performance Liquid Chromatography (HPLC) system. A C18 column is commonly employed, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution. To ensure efficient ionization for mass spectrometric detection, the mobile phase is often modified with an acid, like formic acid, which protonates the amine group, improving peak shape and promoting ionization. libretexts.org

For detection, electrospray ionization (ESI) is the preferred method for polar molecules like amines, typically operating in positive ion mode to detect the protonated molecule, [M+H]⁺. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by two mass units (m/z), known as the M and M+2 peaks, which is a definitive indicator of a bromine-containing compound. docbrown.info

Further structural information can be obtained through tandem mass spectrometry (MS/MS). The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to characteristic fragment ions, providing unambiguous identification.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | HPLC / UPLC | High-resolution separation of the analyte from the sample matrix. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid modifier for improved peak shape and ionization. libretexts.org |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the compound. |

| Gradient | 5% to 95% B over several minutes | To elute compounds with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar compounds like amines. researchgate.net |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | To measure the mass-to-charge ratio of ions. |

| Detection Mode | Full Scan (to observe molecular ions) and MS/MS (for structural fragmentation) | Provides molecular weight and structural data. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. savemyexams.com By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of covalent bonds, a unique spectral "fingerprint" of the molecule is obtained. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: a primary amine, an alkyl halide, and an aliphatic hydrocarbon structure.

The most telling feature for a primary amine (R-NH₂) is the appearance of two distinct bands in the region of 3200-3600 cm⁻¹. utdallas.edu These bands, which can resemble a "molar tooth" shape, arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. utdallas.edunih.gov Other vibrations associated with the primary amine group include a medium-intensity scissoring absorption between 1550-1650 cm⁻¹ and a broad wagging band from 660-900 cm⁻¹. libretexts.org

The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint region" of the spectrum, between 500-800 cm⁻¹. savemyexams.com The aliphatic nature of the molecule is evidenced by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations between 1350-1470 cm⁻¹. libretexts.orgvscht.cz

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3200 - 3600 (two bands) | Medium, Sharp |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |

| N-H Scissoring (Bending) | Primary Amine | 1550 - 1650 | Medium |

| C-H Bending | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |

| N-H Wag | Primary Amine | 660 - 900 | Broad, Medium-Strong |

| C-Br Stretch | Alkyl Bromide | 500 - 800 | Medium-Strong |

Chiral Chromatography for Enantiomeric Purity Assessment

The carbon atom in this compound that is bonded to both the amine and bromine groups is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. Chiral chromatography is the most widely used technique for this purpose. yakhak.orgkoreascience.kr

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). koreascience.kr These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

For chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly effective. yakhak.orgresearchgate.net The analysis is typically performed using HPLC in normal-phase mode, with a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier such as 2-propanol or ethanol (B145695). researchgate.net Sometimes, a small amount of an acidic or basic additive is included to improve peak shape and resolution. researchgate.net The separated enantiomers are detected as two distinct peaks, and their relative areas are used to calculate the enantiomeric excess (ee), which quantifies the purity of the sample. In some cases, derivatization of the amine with a UV-active or fluorescent tag may be employed to enhance detection sensitivity. yakhak.orgkoreascience.kr

Table 3: Representative Conditions for Chiral HPLC Separation of a Primary Amine

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | HPLC | Standard for chiral separations. |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamate) | To create diastereomeric interactions for enantioseparation. researchgate.net |

| Column Dimensions | 4.6 x 250 mm, 5 µm | Typical analytical column dimensions. researchgate.net |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Normal-phase elution, alcohol modifier adjusts retention and selectivity. |

| Additive | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) (optional, ~0.1%) | To improve peak symmetry and resolution by interacting with the analyte or CSP. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | Ambient (e.g., 25 °C) | Controlled temperature for reproducible results. |

| Detection | UV (e.g., 220 nm) or Fluorescence (if derivatized) | To monitor the elution of the separated enantiomers. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 1-Bromo-2-methylpropan-1-amine. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a detailed mechanistic understanding can be achieved. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, DFT can be used to model the energy profile of both SN1 and SN2 pathways.

Table 1: Hypothetical DFT-Calculated Geometries for a Reaction Intermediate of this compound

| Parameter | Reactant | Transition State | Product |

| C-Br Bond Length (Å) | 1.95 | 2.50 | 3.50 |

| C-N Bond Length (Å) | 1.47 | 1.47 | 1.47 |

| C-C-N Bond Angle (°) | 109.5 | 115.0 | 120.0 |

| Energy (kcal/mol) | 0 | 25.2 | -10.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons within the molecule. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Furthermore, conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. Reactivity indices such as the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atom bonded to the bromine would be a predicted electrophilic site, while the nitrogen atom of the amine group would be a nucleophilic site.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy (eV) | -9.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 11.0 |

| Dipole Moment (Debye) | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of flexible molecules like this compound. The rotation around the C-C and C-N bonds can lead to various conformers, and MD can determine their relative populations and the energy barriers for interconversion.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a solvent box (e.g., water), one can simulate how it interacts with its environment. This can reveal details about hydrogen bonding between the amine group and solvent molecules, as well as hydrophobic interactions involving the methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity, such as its biological effect or a physical property. For this compound, a QSAR model could be developed to predict its potential as, for example, an enzyme inhibitor or its toxicity.

The process involves calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) for a series of related compounds with known activities. A mathematical model is then built to relate these descriptors to the activity.

A hypothetical QSAR equation might look like:

Activity = 0.5 * logP - 0.2 * (HOMO-LUMO gap) + 1.3 * (Molecular Weight) - 2.5

This model could then be used to predict the activity of new, unsynthesized compounds, including other derivatives of this compound.

Application of Machine Learning in Predicting Reactivity and Synthetic Outcomes

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to predict the outcomes of chemical reactions with high accuracy. By training on large datasets of known reactions, ML models can learn the complex patterns that govern chemical reactivity.

For this compound, an ML model could be used to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a desired transformation. It could also predict the likelihood of competing side reactions and the expected yield of the product. These models can significantly accelerate the process of reaction optimization and the discovery of new synthetic routes.

Derivatization Strategies for Academic Research Applications

Selective Derivatization for Enhanced Spectroscopic Analysis

The inherent structure of 1-Bromo-2-methylpropan-1-amine can present challenges for certain analytical techniques. Derivatization is a powerful tool to overcome these limitations, improving signal resolution and compatibility with various analytical platforms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For chiral amines, determining enantiomeric purity is a common requirement. This is often achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. mdpi.com These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification. mdpi.com

A variety of CDAs are available for primary amines. For instance, aldehydes can react with primary amines to form imines under mild conditions, and the resulting diastereomeric imines can be analyzed without purification. mdpi.com While cyclic aldehydes are often preferred for their conformational rigidity, open-chain aldehydes like (S)-citronellal have also been used successfully. mdpi.com Another established class of reagents is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's reagent, which forms stable amide diastereomers. mdpi.com

More contemporary methods involve multi-component reactions. A simple and rapid protocol involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) derivative. researchgate.net This reaction forms diastereomeric iminoboronate esters whose signals, particularly the imino proton, are well-resolved in the ¹H NMR spectrum, facilitating easy integration and determination of enantiomeric excess. researchgate.net The use of fluorine-containing CDAs can also be advantageous, as ¹⁹F NMR offers a wide chemical shift range and the absence of background signals, simplifying the analysis. acs.org Palladium complexes with chiral pincer ligands bearing fluorine atoms have been shown to effectively discriminate between amine enantiomers through distinct ¹⁹F NMR shifts upon binding. acs.org

Table 1: Chiral Derivatizing Agents (CDAs) for NMR Analysis of Primary Amines

| Chiral Derivatizing Agent (CDA) | Derivative Formed | Key Feature for NMR Analysis |

|---|---|---|

| (S)-Citronellal | Imine | Forms diastereomers with distinct ¹H and ¹³C NMR signals. mdpi.com |

| Mosher's Acid (MTPA) | Amide | Forms stable diastereomeric amides with well-resolved signals. mdpi.com |

| 2-Formylphenylboronic acid / (S)-BINOL | Iminoboronate ester | Produces baseline-resolved imino proton signals in ¹H NMR. researchgate.net |

| 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Diastereomeric Salt/Complex | Acts as a chiral solvating agent, inducing chemical shift non-equivalence. rsc.org |

| Palladium-Pincer Complex (with ¹⁹F) | Metal Complex | Induces distinct ¹⁹F NMR shifts for each enantiomer. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Primary amines like this compound are often polar and non-volatile, leading to poor chromatographic peak shape and interaction with the GC column. vt.edu Derivatization is therefore essential to increase their volatility and thermal stability. vt.edu

A widely used class of derivatizing agents for amines is the chloroformates, such as propyl chloroformate, isobutyl chloroformate, and trichloroethyl chloroformate. vt.eduacs.orgresearchgate.net These reagents react rapidly with the amine group in aqueous or two-phase systems to form stable, less polar, and more volatile carbamate (B1207046) derivatives. acs.orgresearchgate.net This allows for direct analysis from complex matrices, often avoiding extensive cleanup steps. acs.org For example, a method using isobutyl chloroformate allows for the quantitative derivatization of various amines in just 10 minutes. acs.org Similarly, derivatization with propyl chloroformate has been successfully employed for the GC analysis of biogenic amines in aqueous samples. vt.edu

The choice of chloroformate can be tailored for specific detection needs. For instance, heptafluorobutyl chloroformate is used in chiral GC-MS analysis to separate enantiomers of secondary amino acids after a subsequent amidation step. nih.gov The high degree of fluorination in these derivatives enhances their volatility and sensitivity for electron capture detection (ECD) or mass spectrometry.

Table 2: Common Derivatizing Agents for GC-MS Analysis of Amines

| Derivatizing Agent | Derivative Formed | Purpose/Advantage |

|---|---|---|

| Propyl Chloroformate | Propyl Carbamate | Increases volatility for GC analysis of amines in aqueous samples. vt.edu |

| Isobutyl Chloroformate | Isobutyl Carbamate | Rapid, quantitative reaction, suitable for complex matrices like wine. acs.org |

| Trichloroethyl Chloroformate | Trichloroethyl Carbamate | Forms stable derivatives for GC/MS determination in water samples. researchgate.netnih.gov |

| Heptafluorobutyl Chloroformate | Heptafluorobutyl Carbamate | Used for chiral separations and enhances sensitivity. nih.gov |

Conversion to Amine Salts for Purification and Handling in Synthetic Schemes

Amines, particularly those with lower molecular weights, can be volatile, possess strong odors, and may be susceptible to atmospheric oxidation. Converting them into their corresponding ammonium (B1175870) salts is a classical and highly effective strategy to mitigate these issues. Salts are typically crystalline, non-volatile solids that are easier to handle, weigh, and store. beilstein-journals.org This solid nature also facilitates purification by recrystallization, a powerful technique for achieving high purity.

The formation of an amine salt is a straightforward acid-base reaction. Common acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr). The choice of acid can influence the crystallinity and solubility of the resulting salt. For instance, this compound can be converted to its hydrobromide salt, a stable solid. The salt can be formed by treating a solution of the amine in a dry organic solvent, like ethanol (B145695) or dioxane, with the corresponding acid (e.g., gaseous HCl or a solution of HCl in dioxane). researchgate.net

A modern approach utilizes trichloroacetic acid (TCA) for a more streamlined purification process. beilstein-journals.org TCA reacts with the amine to form a salt that precipitates from the reaction mixture, allowing for separation from non-basic impurities by simple filtration. beilstein-journals.org The purified amine can then be recovered directly from the salt by gentle heating. The TCA decomposes into volatile chloroform (B151607) and carbon dioxide, leaving behind the pure, free amine without the need for a separate neutralization and extraction step, thus minimizing waste. beilstein-journals.org

Strategies for Functional Group Interconversion in Multi-step Syntheses

Functional group interconversion (FGI) is the process of converting one functional group into another and is a fundamental concept in organic synthesis. solubilityofthings.comic.ac.uk The bifunctional nature of this compound, possessing both a primary amine and a primary bromide, makes it a valuable starting material for FGI, enabling the synthesis of a wide range of more complex molecules.

The primary amine group (-NH₂) can undergo a variety of transformations. It can be:

Alkylated or Acylated: To form secondary/tertiary amines or amides, respectively. The reaction with acyl chlorides or anhydrides to form amides is a common transformation. solubilityofthings.com

Converted to other functional groups: Through reactions like diazotization, where the amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. While aliphatic diazonium salts are highly unstable, they can be used as intermediates to be replaced by other groups such as hydroxyl (-OH) or halides.

The primary bromide (-Br) is a good leaving group, making it susceptible to nucleophilic substitution reactions (typically Sₙ2). This allows for the introduction of a wide array of functionalities. Potential nucleophiles include:

Cyanide (CN⁻): To form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively extending the carbon chain.

Azide (B81097) (N₃⁻): To introduce an azide group, which can then be reduced to another primary amine, leading to the synthesis of diamines.

Hydroxide (OH⁻) or Alkoxides (RO⁻): To form primary alcohols or ethers.

Thiolates (RS⁻): To form thioethers.

The presence of both an amine and a bromide allows for selective reactions by choosing appropriate reaction conditions and protecting groups. For example, the amine can be protected as an amide or carbamate (e.g., Boc-protected) while a nucleophilic substitution is performed at the carbon-bromine bond. Subsequently, the protecting group can be removed to liberate the free amine, enabling further transformations at that site. This strategic manipulation is central to using simple building blocks for the construction of complex target molecules in research.

Role of 1 Bromo 2 Methylpropan 1 Amine As a Building Block in Complex Chemical Synthesis

Intermediate in the Construction of Functionalized Organic Molecules

The unique arrangement of a nucleophilic amine and an electrophilic carbon bearing a bromine atom renders 1-Bromo-2-methylpropan-1-amine a valuable intermediate. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Concurrently, the amine group can act as a nucleophile or be protected for later-stage transformations.

The utility of closely related bromo-amine compounds underscores the synthetic potential. For instance, the isomeric 1-Bromo-2-methylpropan-2-amine is recognized as an essential building block due to its dual reactivity, which allows it to participate in a variety of substitution reactions to create diverse chemical structures. The reactivity of the bromine atom as a leaving group in substitution reactions is a key feature, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This bifunctionality allows for sequential reactions, where one group is reacted while the other is protected, and then the second group is deprotected and transformed, leading to the synthesis of highly functionalized molecules.

Precursor in the Synthesis of Diverse Amine Derivatives

This compound is a precursor for a variety of amine derivatives. The primary amine group can undergo N-alkylation, N-acylation, and reductive amination to yield secondary, tertiary amines, and amides, respectively. These reactions are fundamental in the synthesis of pharmaceuticals and other specialty chemicals.

While direct literature on the target compound is specific, the synthesis of N-substituted derivatives is a common application for bromo-amines. For example, the reaction of primary amines with haloalkanes is a known, albeit sometimes difficult to control, method for producing more substituted amines. chemicalbook.com More controlled methods often involve protection of the amine group, for instance with a tert-butoxycarbonyl (Boc) group, before further transformations are carried out on other parts of the molecule. The resulting N-Boc protected amine can then be subjected to various reactions, and the Boc group can be removed under specific conditions to reveal the amine functionality.

| Reaction Type | Reagents | Product Type | Significance |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines | Introduction of new alkyl groups to the nitrogen atom. |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable amide bonds, common in many bioactive molecules. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | A versatile method for forming C-N bonds. researchgate.net |

| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-amine | Protection of the amine for subsequent reactions. |

Contributions to the Development of Chiral Building Blocks

Chiral amines are of paramount importance in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key components of many pharmaceutical agents. sigmaaldrich.com The development of chiral building blocks based on the 1-bromo-2-methylpropane-1-amine scaffold is therefore a significant area of research.

The synthesis of enantiomerically pure forms of bromo-amine derivatives allows for their use in creating stereochemically defined molecules. While specific research on the chiral resolution or asymmetric synthesis of this compound is not widely documented, the commercial availability and use of structurally similar chiral compounds, such as (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine and (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride, highlight the demand for such chiral building blocks in asymmetric synthesis. bldpharm.comchemscene.com These compounds are valuable for creating complex chiral molecules, including active pharmaceutical ingredients. sigmaaldrich.commdpi.com

A notable example of the application of a related chiral building block is in the synthesis of diazoxide (B193173) BPDZ-44, where (S)-2-amino-3-methylbutane was used as a key chiral component. sigmaaldrich.com This demonstrates the principle of using chiral amine building blocks to impart stereochemistry in the final product.

Applications in Materials Chemistry Research, such as Polymer Synthesis and Liquid Crystal Development

The functional groups of this compound and its derivatives also lend themselves to applications in materials science. The amine and bromo functionalities can be used to incorporate specific properties into polymers or to synthesize molecules for liquid crystal applications.

A significant application in polymer chemistry is the synthesis of amino-functionalized (meth)acryl polymers. A study by Ritter et al. describes the synthesis of monomers from 1-bromo-2-methylpropan-2-ol, a compound structurally very similar to the title compound. beilstein-journals.orgbeilstein-journals.org These monomers, bearing a bromo-tert-butyloxycarbonyl (Br-t-BOC) protected amino group, were polymerized via free radical polymerization. beilstein-journals.orgbeilstein-journals.org The Br-t-BOC group is a solvent-polarity sensitive protecting group, which can be cleaved to yield polymers with free amino side groups. beilstein-journals.orgbeilstein-journals.org These amino-functionalized polymers have potential applications, for example, in epoxy resins. beilstein-journals.orgbeilstein-journals.org

| Monomer Component | Polymer Type | Molecular Weight (Mn) | Dispersity (Đ) | Reference |

| 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl acrylate | Polyacrylate | 4400 g/mol | 2.11 | beilstein-journals.org |

| 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl methacrylate | Polymethacrylate | 6000 g/mol | 1.48 | beilstein-journals.org |

While there is a general mention in the literature that a related compound, 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine, may be used in the development of new materials, specific research on the application of this compound in liquid crystal development is not prominent. smolecule.com However, the use of other chiral bromo-alkanes in the synthesis of chiral nematic liquid crystals suggests a potential avenue for future research with this compound.

Q & A

Q. What are the recommended synthetic methods for 1-Bromo-2-methylpropan-1-amine in laboratory settings?

The synthesis typically involves bromination of a precursor amine or alkylation reactions. For example, brominating agents like N-bromosuccinimide (NBS) with catalysts such as benzoyl peroxide can introduce bromine at the desired position . Nucleophilic substitution reactions under polar solvent conditions (e.g., methanol or ethanol) may also be employed, leveraging the compound’s branched structure to direct reactivity .

Q. What safety protocols are critical when handling this compound?

Adhere to OSHA guidelines for halogenated amines: use fume hoods, wear nitrile gloves, and avoid skin contact. Respiratory protection is recommended if vapor concentrations exceed permissible limits. Emergency procedures should include immediate decontamination and medical consultation .

Q. Which analytical techniques are optimal for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromine and methyl group positions. Mass spectrometry (MS) validates molecular weight, while FTIR identifies functional groups like the amine and C-Br bond. Elemental analysis ensures purity .

Advanced Research Questions